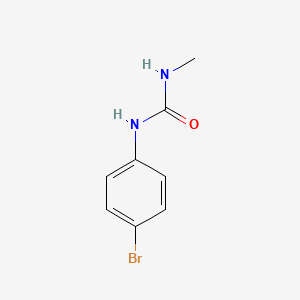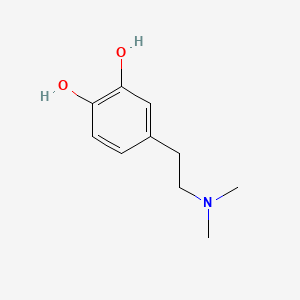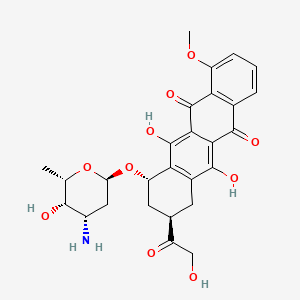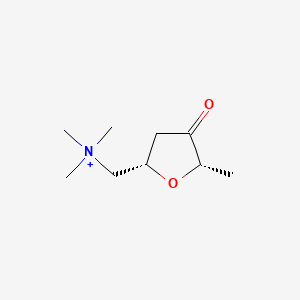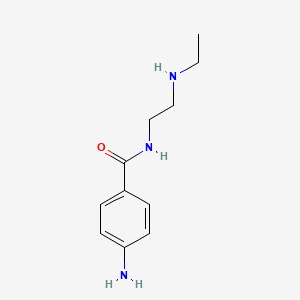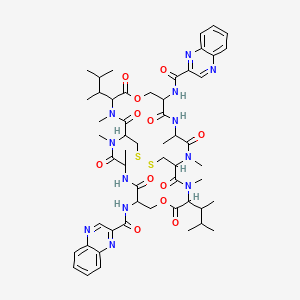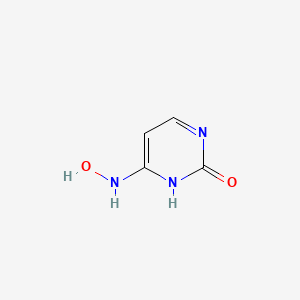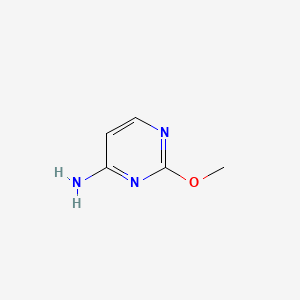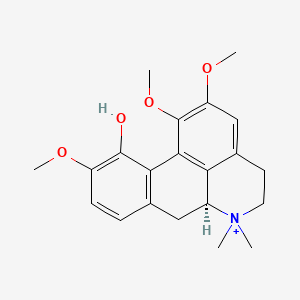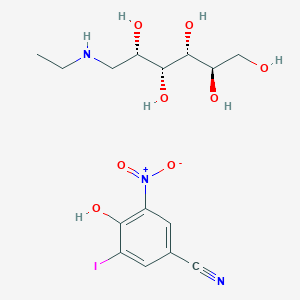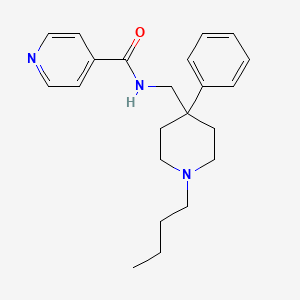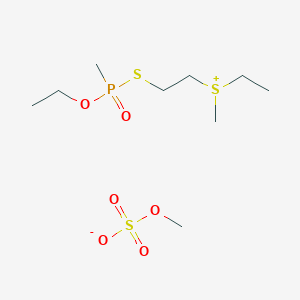
1H-phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-phosphole is a phosphole.
Scientific Research Applications
Spectral and Thermochemical Properties
1H-Phospholes have been studied for their spectral and thermochemical properties. Research has focused on understanding the electronic structure of 1H-phospholes and how this influences their spectral and thermochemical properties, including basicity and protonation sites in different phases (Delaere, Pham-Tran, & Nguyen, 2003).
Characterization by NMR Spectroscopy
1H-Phospholes and their derivatives have been characterized using 1H and 13C NMR spectroscopy. This research provides insights into the absence of certain couplings and the large couplings observed in phospholyl anions (Charrier & Mathey, 1987).
Applications in Asymmetric Catalysis
1H-Phospholes have shown potential in catalysis. For example, 2H-phospholes derived from 1H-phospholes are used in asymmetric catalysis, including hydrogenation and hydroformylation of alkenes (Mathey, Mercier, Robin, & Ricard, 1998).
Synthetic Intermediates in Organophosphorus Chemistry
Transient 2H-phospholes, obtained from 1H-phospholes, are important intermediates in organophosphorus chemistry. They are used in various reactions, including cycloadditions and the production of electroconducting polymers (Mathey, 2004).
Aromatic Character and Reactivity
1H-Phospholes with certain substituents exhibit aromatic character, affecting their reactivity in electrophilic substitution and cycloaddition reactions. This property is used in synthesizing ligands for rhodium complexes and in phosphorylation-related reactions (Keglevich, 2010).
Role in Organic Solar Cells
1H-Phospholes and their π-conjugated derivatives are investigated for their potential in optoelectronic materials, particularly in organic solar cells. The research focuses on understanding their structural, optical, and electrochemical properties (Matano, 2015).
Ligands in Homogeneously-Catalysed Hydroformylation Reactions
Various phospholes, when associated with rhodium, have been used as ligands in hydroformylation reactions, showing effectiveness compared to traditional ligands like triphenylphosphine (Neibecker & Réau, 1989).
properties
CAS RN |
288-01-7 |
|---|---|
Product Name |
1H-phosphole |
Molecular Formula |
C4H5P |
Molecular Weight |
84.06 g/mol |
IUPAC Name |
1H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-5H |
InChI Key |
DJMUYABFXCIYSC-UHFFFAOYSA-N |
SMILES |
C1=CPC=C1 |
Canonical SMILES |
C1=CPC=C1 |
Other CAS RN |
288-01-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



